3-(3-Phenoxybenzoyl)pyridine
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Overview
Description
(3-Phenoxyphenyl)(pyridin-3-yl)methanone is an aromatic ketone that features both phenoxy and pyridinyl groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both phenoxy and pyridinyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 3-phenoxybenzaldehyde with pyridin-3-ylmethanone under specific conditions. One common method is the copper-catalyzed oxidation of pyridin-3-ylmethanes using water as the oxygen source. This reaction is carried out under mild conditions and results in moderate to good yields .
Industrial Production Methods: Industrial production of (3-Phenoxyphenyl)(pyridin-3-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as minimizing hazardous reagents and waste, is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (3-Phenoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(3-Phenoxyphenyl)(pyridin-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of both phenoxy and pyridinyl groups allows it to participate in multiple pathways, including oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
- (3-Isopropoxyphenyl)(pyridin-3-yl)methanone
- (3-Phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone
Comparison: (3-Phenoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both phenoxy and pyridinyl groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C18H13NO2 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
(3-phenoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H13NO2/c20-18(15-7-5-11-19-13-15)14-6-4-10-17(12-14)21-16-8-2-1-3-9-16/h1-13H |
InChI Key |
QQXCEFSBPRWJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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